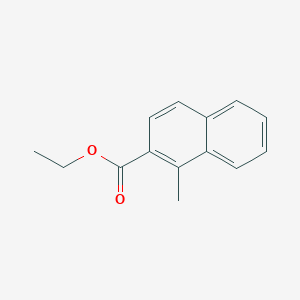

Ethyl 1-methylnaphthalene-2-carboxylate

Description

Significance of Naphthalene-Based Esters in Modern Organic Chemistry

Naphthalene (B1677914), a simple bicyclic aromatic hydrocarbon, serves as a versatile precursor for a vast array of derivatives. nih.govknowde.comalfa-chemistry.com When functionalized with an ester group, these compounds, known as naphthalene-based esters or naphthalene carboxylates, become crucial intermediates in organic synthesis. nih.gov Their utility stems from the reactivity of the ester moiety and the unique electronic and steric properties of the naphthalene core. nih.gov

These esters are pivotal in the synthesis of a wide range of valuable products, including:

Pharmaceuticals: The naphthalene scaffold is present in numerous FDA-approved drugs, such as naproxen (B1676952) (an anti-inflammatory), propranolol (B1214883) (a beta-blocker), and terbinafine (B446) (an antifungal). nih.gov Naphthalene esters serve as key building blocks in the synthesis of these and other biologically active molecules, exhibiting potential anticancer, antimicrobial, and anti-inflammatory properties. nih.govthieme-connect.comresearchgate.net

Dyes and Pigments: Naphthalene derivatives are foundational to the dye industry, used in the creation of azo dyes and other colorants. wikipedia.org

Polymers and Materials: The rigid, planar structure of the naphthalene ring imparts desirable thermal and mechanical properties to polymers. The most significant industrial application of naphthalene is the production of phthalic anhydride, a precursor to plasticizers and resins. wikipedia.org

Agrochemicals: Certain naphthalene derivatives are used in agriculture as herbicides and plant growth hormones. wikipedia.org

The ester functionality on the naphthalene ring allows for further chemical transformations, making these compounds highly versatile platforms for constructing more complex molecules.

Overview of Research Trajectories in Naphthalene Derivatives

Contemporary research on naphthalene derivatives is expanding beyond traditional applications into advanced and specialized fields. Key research trajectories include:

Medicinal Chemistry: Scientists are actively exploring naphthalene derivatives for a broad spectrum of therapeutic applications, including antiviral, antihypertensive, antidiabetic, and antipsychotic agents. nih.govthieme-connect.com The focus is on designing novel structures with enhanced efficacy and reduced side effects. nih.govresearchgate.net

Materials Science: The unique optical and electronic properties of the naphthalene core make it a promising component for organic light-emitting diodes (OLEDs) and other electronic materials. nih.gov

Advanced Synthesis Methods: There is a significant push towards developing more efficient, regioselective, and environmentally friendly methods for synthesizing substituted naphthalenes. nih.gov Modern strategies often involve metal-catalyzed reactions (using palladium, copper, rhodium, etc.), Lewis acid-catalyzed transformations, and electrochemical synthesis to construct the naphthalene skeleton with high precision. thieme-connect.comresearchgate.netnih.gov These methods aim to overcome the limitations of classical electrophilic aromatic substitution, which can be difficult to control. nih.gov

Identification of Research Gaps Pertaining to Ethyl 1-methylnaphthalene-2-carboxylate

Despite the broad interest in naphthalene derivatives, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its parent acid, 1-methylnaphthalene-2-carboxylic acid, is documented, detailed studies on the ethyl ester are conspicuously absent from public databases. nih.gov

This lack of information is highlighted when compared to substituted analogues. For instance, ethyl 4-amino-1-methylnaphthalene-2-carboxylate has a documented synthesis route, although its physical properties remain largely uncharacterized. chemsynthesis.com The existence of data for such closely related structures suggests that the synthesis of this compound is feasible, yet it has not been a focus of published academic or industrial research.

The primary research gaps are:

Synthesis: No optimized, high-yield synthetic protocol is publicly available.

Characterization: Comprehensive spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and physical properties (melting point, boiling point, solubility) have not been reported.

Reactivity and Applications: The chemical reactivity of this specific ester and its potential as an intermediate for other valuable compounds remain unexplored.

Elucidation of Academic Research Objectives for this compound

Given the identified gaps, a clear set of academic research objectives can be formulated to fully characterize and understand the potential of this compound. These objectives would provide foundational knowledge for its potential use in various fields of chemistry.

Key research objectives include:

Development of an Efficient Synthetic Pathway: A primary goal would be to establish a reliable and scalable synthesis method, likely through the esterification of 1-methylnaphthalene-2-carboxylic acid.

Comprehensive Spectroscopic and Physicochemical Characterization: Thoroughly analyzing the compound using modern spectroscopic techniques to confirm its structure and documenting its physical properties.

Investigation of Chemical Reactivity: Exploring its behavior in fundamental organic reactions, such as electrophilic substitution on the naphthalene ring or chemical transformations of the ester group.

Screening for Potential Applications: Evaluating the compound as a precursor for novel materials, dyes, or biologically active molecules, leveraging the known applications of other naphthalene esters as a starting point.

The following table provides computed data for the parent carboxylic acid, which serves as a starting point for understanding the physicochemical properties of its ethyl ester derivative.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀O₂ | PubChem nih.gov |

| Molecular Weight | 186.21 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 186.068079557 Da | PubChem nih.gov |

| XLogP3 | 3.1 | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

The proposed research objectives are summarized in the interactive table below.

| Research Area | Specific Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Synthesis | Develop a high-yield synthesis protocol. | Fischer-Speier esterification of 1-methylnaphthalene-2-carboxylic acid; reaction of the corresponding acyl chloride with ethanol (B145695). | A scalable and reproducible method for producing the target compound. |

| Characterization | Obtain full spectroscopic and physical data. | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, Melting Point determination, Solubility tests. | A complete and verified dataset for the compound's identity and properties. |

| Reactivity | Explore functionalization of the naphthalene core. | Nitration, halogenation, sulfonation, and Friedel-Crafts reactions. | Understanding of the directing effects of the ester and methyl groups and creation of novel derivatives. |

| Applications | Screen for utility as a chemical intermediate. | Use as a precursor in the synthesis of novel dyes, polymer monomers, or potential pharmaceutical scaffolds. | Discovery of new materials or biologically active compounds derived from this specific ester. |

The systematic exploration of this compound would fill a notable void in the literature and could potentially unlock new avenues for innovation in synthetic and materials chemistry.

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

ethyl 1-methylnaphthalene-2-carboxylate |

InChI |

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3 |

InChI Key |

UELXUVGWISRTHW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2C=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Pathway Development

Retrosynthetic Disconnections for Ethyl 1-methylnaphthalene-2-carboxylate

A logical retrosynthetic analysis of this compound begins with the disconnection of the ester linkage, a common and reliable transformation. This leads to the precursor 1-methylnaphthalene-2-carboxylic acid and ethanol (B145695). The subsequent and more challenging disconnection involves the carbon-carbon bond of the carboxylic acid group on the naphthalene (B1677914) ring. This suggests a precursor such as 1-methylnaphthalene (B46632) which would require a regioselective carboxylation at the 2-position.

An alternative and potentially more controllable strategy involves a disconnection of the methyl group, leading to a 2-naphthalene carboxylic acid derivative. However, the introduction of a methyl group at the 1-position of a pre-functionalized naphthalene can be complicated by competing side reactions and lack of regioselectivity.

A more robust retrosynthetic approach considers the naphthalene ring itself as being assembled from simpler precursors, or starts with a pre-functionalized naphthalene scaffold. For instance, a di-substituted naphthalene, such as a dibromonaphthalene, could serve as a versatile starting material, allowing for sequential and regioselective introduction of the methyl and carboxylate functionalities via transition metal-catalyzed cross-coupling reactions.

Contemporary Approaches to Esterification involving Naphthalene Carboxylic Acids

The final step in the proposed synthesis is the esterification of 1-methylnaphthalene-2-carboxylic acid. While traditional Fischer-Speier esterification using a strong mineral acid catalyst is a possibility, contemporary methodologies offer significant advantages in terms of efficiency, milder reaction conditions, and improved environmental footprint.

Modern catalytic systems have been developed to overcome the limitations of classical esterification, particularly for sterically hindered or less reactive carboxylic acids.

Solid Acid Catalysts: Heterogeneous catalysts, such as supported iron oxide nanoparticles, offer easy separation and recyclability, contributing to more sustainable processes. These catalysts can effectively promote the esterification of various carboxylic acids under mild conditions.

Surfactant-Combined Catalysts: Amphiphilic catalysts, which can act as both a catalyst and a phase-transfer agent, have shown promise in facilitating esterification reactions, even at room temperature in the absence of a solvent.

Ionic Liquids: Brønsted acidic ionic liquids can serve as both the catalyst and the reaction medium, offering high catalytic activity and simple product isolation. Their properties can be tuned by modifying the cation and anion to optimize the reaction conditions.

| Catalyst Type | Example | Key Advantages |

| Solid Acid | Iron Oxide Nanoparticles | Recyclable, mild conditions |

| Surfactant-Combined | Dodecylbenzene sulfonic acid | Room temperature reaction, solvent-free |

| Ionic Liquids | Brønsted acidic ILs | Dual catalyst/solvent, tunable properties |

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry, with a focus on reducing waste, energy consumption, and the use of hazardous substances.

Solvent-Free Conditions: Conducting esterification reactions in the absence of a solvent minimizes the environmental impact associated with solvent production, use, and disposal. The use of solid catalysts or one of the reactants in excess can facilitate solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of esterification, it can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. This is attributed to the efficient and uniform heating of the reaction mixture.

Stereoselective and Regioselective Functionalization of the Naphthalene Core Precursors

The key challenge in the synthesis of this compound lies in the regioselective introduction of the methyl and carboxyl groups at the C1 and C2 positions of the naphthalene nucleus, respectively.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. For the synthesis of 1-methylnaphthalene-2-carboxylic acid, one could envision a scenario where a directing group at the 2-position of a 1-methylnaphthalene derivative guides lithiation to the desired C2 position, followed by quenching with carbon dioxide. However, the directing group would need to be subsequently removed or converted to the carboxylic acid. A more direct approach, though challenging, would be the directed metalation of 1-methylnaphthalene itself, where the methyl group might exert some, albeit weak, directing effect. The regioselectivity of such a reaction would likely be poor, leading to a mixture of products.

Transition metal-catalyzed cross-coupling reactions offer a highly versatile and regiocontrolled approach to the synthesis of substituted naphthalenes. A plausible synthetic route could commence with a readily available dihalonaphthalene, for example, 1,2-dibromonaphthalene (B1633997).

This strategy would involve a two-step, sequential cross-coupling sequence:

Introduction of the Methyl Group: A selective Suzuki or Negishi coupling of 1,2-dibromonaphthalene with a suitable methylating agent (e.g., methylboronic acid or dimethylzinc) could be employed to introduce the methyl group at the more reactive 1-position. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high regioselectivity.

Carboxylation: The remaining bromo-substituent at the 2-position could then be converted to the carboxylic acid functionality. This can be achieved through various palladium-catalyzed carbonylation reactions, using carbon monoxide as the C1 source, or via a lithium-halogen exchange followed by quenching with carbon dioxide.

This sequential cross-coupling approach provides a high degree of control over the substitution pattern on the naphthalene core, making it a highly attractive strategy for the synthesis of this compound.

| Reaction Type | Reagents | Purpose |

| Suzuki Coupling | Methylboronic acid, Pd catalyst | Introduction of methyl group |

| Negishi Coupling | Dimethylzinc, Pd catalyst | Introduction of methyl group |

| Carbonylation | CO, Pd catalyst | Introduction of carboxyl group |

| Lithiation/Carboxylation | n-BuLi, CO2 | Introduction of carboxyl group |

Total Synthesis of this compound from Diverse Starting Materials

The total synthesis of this compound fundamentally involves two key stages: the formation of the 1-methylnaphthalene-2-carboxylic acid backbone and its subsequent esterification. Several methodologies can be employed for the initial stage, starting from a range of precursors.

Synthesis via Grignard Reaction of 2-Bromo-1-methylnaphthalene (B1280118):

A common and effective method for the synthesis of naphthalene carboxylic acids involves the use of Grignard reagents. google.com In this pathway, 2-bromo-1-methylnaphthalene is the key starting material. The synthesis proceeds through the formation of a Grignard reagent, followed by carboxylation with carbon dioxide, and finally esterification.

The initial step is the reaction of 2-bromo-1-methylnaphthalene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (1-methylnaphthalen-2-yl)magnesium bromide. mnstate.edu This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) or bubbled with gaseous carbon dioxide at low temperatures. google.comorgsyn.org Acidic workup of the resulting magnesium carboxylate salt yields 1-methylnaphthalene-2-carboxylic acid.

The final step is the esterification of the synthesized carboxylic acid. A widely used method is the Fischer esterification, which involves reacting 1-methylnaphthalene-2-carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. byjus.comsmolecule.com The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ethyl ester and water.

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 2-Bromo-1-methylnaphthalene | Magnesium, Anhydrous Ether | (1-methylnaphthalen-2-yl)magnesium bromide |

| 2 | (1-methylnaphthalen-2-yl)magnesium bromide | Carbon Dioxide (CO2) | Magnesium salt of 1-methylnaphthalene-2-carboxylic acid |

| 3 | Magnesium salt of 1-methylnaphthalene-2-carboxylic acid | Acid (e.g., HCl) | 1-Methylnaphthalene-2-carboxylic acid |

| 4 | 1-Methylnaphthalene-2-carboxylic acid | Ethanol, Sulfuric Acid | This compound |

Synthesis via Directed Ortho-Metalation of 1-Methylnaphthalene:

Directed ortho-metalation (DoM) offers an alternative route for the regioselective functionalization of aromatic compounds. wikipedia.orguwindsor.caorganic-chemistry.org This strategy can be adapted for the synthesis of 1-methylnaphthalene-2-carboxylic acid from 1-methylnaphthalene. In this approach, a directing metalation group (DMG) would ideally be present on the naphthalene ring to direct the lithiation to the desired ortho position. However, in the absence of a strong DMG, direct lithiation of 1-methylnaphthalene can be challenging and may lead to a mixture of products.

A more plausible, albeit longer, route would involve the introduction of a suitable directing group onto the 1-methylnaphthalene core, followed by ortho-lithiation, carboxylation, and subsequent removal of the directing group. Alternatively, for a related compound, 1-methoxynaphthalene (B125815) has been successfully carboxylated at the 2-position using n-butyllithium and tetramethylethylenediamine (TMEDA), followed by quenching with carbon dioxide. prepchem.com A similar strategy could potentially be explored for 1-methylnaphthalene, although the directing ability of a methyl group is significantly weaker than a methoxy (B1213986) group.

Assuming a successful ortho-lithiation of 1-methylnaphthalene can be achieved, the subsequent steps would be analogous to the Grignard route: carboxylation with carbon dioxide followed by Fischer esterification of the resulting 1-methylnaphthalene-2-carboxylic acid. baranlab.org

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 1-Methylnaphthalene | Strong Base (e.g., n-BuLi/TMEDA) | 2-Lithio-1-methylnaphthalene |

| 2 | 2-Lithio-1-methylnaphthalene | Carbon Dioxide (CO2) | Lithium salt of 1-methylnaphthalene-2-carboxylic acid |

| 3 | Lithium salt of 1-methylnaphthalene-2-carboxylic acid | Acid (e.g., HCl) | 1-Methylnaphthalene-2-carboxylic acid |

| 4 | 1-Methylnaphthalene-2-carboxylic acid | Ethanol, Sulfuric Acid | This compound |

Other Potential Synthetic Routes:

Process Optimization and Scale-Up Considerations for Laboratory and Pilot Production

The transition of a synthetic route from a laboratory setting to pilot-scale production necessitates a thorough evaluation and optimization of various process parameters to ensure safety, efficiency, and economic viability. catsci.comlabmanager.com

Optimization of Reaction Conditions:

For the synthesis of this compound, both the carboxylation (via Grignard or lithiation) and the esterification steps are critical for optimization.

Carboxylation Step: The formation of the Grignard or organolithium reagent is highly sensitive to moisture and air. Therefore, maintaining strictly anhydrous conditions is paramount. On a larger scale, this requires specialized equipment and inert gas blanketing. The temperature of the carboxylation reaction is also a critical parameter to control to minimize side reactions.

Esterification Step: In the Fischer esterification, the reaction is equilibrium-limited. nih.gov To maximize the yield of the ester, several strategies can be employed. Using a large excess of ethanol can shift the equilibrium towards the product side. byjus.com Alternatively, the removal of water as it is formed, for instance, by azeotropic distillation using a Dean-Stark apparatus, can effectively drive the reaction to completion. The choice and concentration of the acid catalyst also play a significant role in the reaction rate and need to be optimized. mdpi.comresearchgate.net The use of heterogeneous acid catalysts could simplify the workup and catalyst recovery on a larger scale.

Response Surface Methodology (RSM) is a statistical tool that can be employed to systematically optimize multiple reaction variables, such as temperature, catalyst loading, and reactant ratios, to achieve the highest possible yield and purity. ijcce.ac.irresearchgate.net

Scale-Up Considerations:

Scaling up a chemical synthesis from the laboratory to a pilot plant introduces several challenges that need to be addressed. catsci.comrsc.org

Heat Transfer: Exothermic reactions, such as the formation of the Grignard reagent, can pose significant safety risks on a larger scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. catsci.com Therefore, careful thermal management, including the use of jacketed reactors and controlled addition rates of reagents, is crucial to prevent runaway reactions.

Mass Transfer: In heterogeneous reactions, such as the reaction of solid magnesium to form the Grignard reagent, efficient mixing becomes critical to ensure adequate mass transfer between the phases. The type and speed of the agitator in the reactor need to be carefully selected to maintain a uniform reaction mixture.

Solvent Selection and Recovery: The choice of solvents should not only be based on their performance in the reaction but also on their safety, environmental impact, and ease of recovery. On a pilot scale, solvent recovery and recycling are important for economic and environmental reasons.

Workup and Purification: The workup and purification procedures developed in the laboratory may need to be adapted for a larger scale. For example, extractions may be performed in specialized liquid-liquid extraction units, and purification may involve crystallization or distillation in larger equipment. The choice of purification method will depend on the physical properties of the product and the impurities present.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted before scaling up the process to identify potential safety hazards and implement appropriate control measures. This includes considering the flammability of solvents, the reactivity of intermediates, and the potential for pressure buildup.

| Parameter | Laboratory Scale Considerations | Pilot Plant Scale-Up Challenges and Solutions |

| Heat Management | Heat dissipation is generally efficient in small flasks. | Decreased surface-area-to-volume ratio requires efficient cooling systems (jacketed reactors) and controlled addition of reagents to manage exotherms. |

| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires powerful mechanical agitators to ensure homogeneity and efficient mass transfer, especially in heterogeneous reactions. |

| Reagent Handling | Manual addition of reagents is common. | Automated dosing systems are often used for controlled and safe addition of reactants and to minimize exposure to hazardous materials. |

| Workup | Separatory funnels are used for extractions. | Larger-scale extraction units or decanters are necessary. Filtration and drying equipment are also significantly larger. |

| Safety | Fume hoods provide primary protection. | Comprehensive safety protocols, including pressure relief systems, emergency shutdown procedures, and personal protective equipment, are essential. |

In Depth Mechanistic Investigations of Chemical Transformations

Reaction Kinetic Studies of Ethyl 1-methylnaphthalene-2-carboxylate Formation

The formation of this compound is typically achieved through the Fischer esterification of 1-methylnaphthalene-2-carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. The kinetics of this reaction are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants.

The reaction mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the ethanol molecule. Subsequent proton transfer and elimination of water yield the final ester product. Due to the steric hindrance posed by the methyl group at the 1-position of the naphthalene (B1677914) ring, the reaction rate is expected to be slower than that of unsubstituted naphthoic acids. This steric hindrance impedes the approach of the ethanol molecule to the carbonyl carbon.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |

| 50 | 1.2 x 10⁻⁵ | 65 | 1.5 x 10⁶ |

| 60 | 3.5 x 10⁻⁵ | 65 | 1.5 x 10⁶ |

| 70 | 9.8 x 10⁻⁵ | 65 | 1.5 x 10⁶ |

| 80 | 2.6 x 10⁻⁴ | 65 | 1.5 x 10⁶ |

Note: The data in this table is illustrative and based on general principles of reaction kinetics for sterically hindered esterifications.

Detailed Analysis of Reactivity at the Ester Functionality

The ester group in this compound is a key site for various chemical transformations, including hydrolysis, transesterification, reduction, and oxidation.

The hydrolysis of this compound, the cleavage of the ester bond to yield 1-methylnaphthalene-2-carboxylic acid and ethanol, can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is the reverse of the Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The rate of acid-catalyzed hydrolysis is generally slower for sterically hindered esters.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, hydrolysis is irreversible and is known as saponification. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid. The rate of saponification is also affected by steric hindrance, with hindered esters reacting more slowly than their unhindered counterparts. arkat-usa.org The kinetics of saponification of various ethyl esters have been studied, and it has been demonstrated that the character of the alkyl chain influences the reaction velocity. datapdf.com

The following table provides a comparative overview of the expected hydrolysis behavior under different pH and temperature conditions.

Table 2: Influence of pH and Temperature on the Hydrolysis of this compound

| Condition | pH | Temperature | Expected Rate | Products |

| Acid-Catalyzed | < 3 | High | Moderate | 1-methylnaphthalene-2-carboxylic acid, Ethanol |

| Neutral | ~ 7 | High | Very Slow | 1-methylnaphthalene-2-carboxylic acid, Ethanol |

| Base-Catalyzed | > 11 | Moderate | Fast | Sodium 1-methylnaphthalene-2-carboxylate, Ethanol |

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from a different alcohol. This reaction can be catalyzed by either acids or bases. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products.

For instance, the transesterification of this compound with benzyl alcohol in the presence of a suitable catalyst would yield Benzyl 1-methylnaphthalene-2-carboxylate and ethanol. Efficient transesterification of β-keto esters with various alcohols, including benzylic alcohols, has been achieved using heterogeneous catalysts. nih.gov

The ester functionality of this compound can be reduced to a primary alcohol or, under more vigorous conditions, to an alkane.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org In this case, the reduction of this compound would yield (1-methylnaphthalen-2-yl)methanol. The reaction proceeds via the formation of an aldehyde intermediate, which is further reduced to the alcohol. masterorganicchemistry.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org

Reduction to Alkane: The complete reduction of the ester group to a methyl group (an alkane derivative) is a more challenging transformation and typically requires harsher reaction conditions, such as catalytic hydrogenation at high pressure and temperature or a two-step process involving reduction to the alcohol followed by conversion of the alcohol to the alkane.

The ester group itself is generally resistant to oxidation under mild conditions. Strong oxidizing agents under forcing conditions can lead to the cleavage of the ester bond and oxidation of the alcohol and carboxylic acid fragments. However, other parts of the molecule, such as the naphthalene ring or the methyl group, are more susceptible to oxidation.

Reactivity of the Methyl Group on the Naphthalene Ring

The methyl group attached to the naphthalene ring at the 1-position exhibits its own characteristic reactivity.

Oxidation: The methyl group can be oxidized to various functional groups. For example, controlled oxidation can yield 1-formylnaphthalene-2-carboxylic acid ethyl ester (an aldehyde) or, with stronger oxidizing agents, naphthalene-1,2-dicarboxylic acid ethyl ester (a dicarboxylic acid derivative). Studies on the oxidation of 1-methylnaphthalene (B46632) have shown the formation of products such as 1,4-naphthoquinone and 1-naphthaldehyde. nih.gov The metabolism of methylnaphthalenes in biological systems also involves the oxidation of the methyl group to a naphthoic acid. nih.gov

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator), the methyl group can undergo halogenation to produce a halomethyl derivative, such as Ethyl 1-(bromomethyl)naphthalene-2-carboxylate.

Deprotonation: Although the methyl group is not strongly acidic, it can be deprotonated by very strong bases to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new functional groups at this position.

Sophisticated Spectroscopic and Analytical Characterization Techniques

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) chemical environments in Ethyl 1-methylnaphthalene-2-carboxylate can be achieved.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the naphthalene (B1677914) ring, the methyl group attached to the ring, and the ethyl group of the ester functionality. Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthalene H-3 | 7.20-7.40 | 125.0-127.0 |

| Naphthalene H-4 | 7.80-8.00 | 128.0-130.0 |

| Naphthalene H-5 | 7.40-7.60 | 126.0-128.0 |

| Naphthalene H-6 | 7.40-7.60 | 126.0-128.0 |

| Naphthalene H-7 | 7.40-7.60 | 126.0-128.0 |

| Naphthalene H-8 | 8.00-8.20 | 129.0-131.0 |

| 1-CH₃ | 2.50-2.70 | 20.0-22.0 |

| Ester -OCH₂CH₃ | 4.30-4.50 | 60.0-62.0 |

| Ester -OCH₂CH₃ | 1.30-1.50 | 14.0-16.0 |

| Naphthalene C-1 | - | 133.0-135.0 |

| Naphthalene C-2 | - | 130.0-132.0 |

| Naphthalene C-4a | - | 132.0-134.0 |

| Naphthalene C-8a | - | 127.0-129.0 |

| Ester C=O | - | 167.0-169.0 |

Note: The predicted chemical shifts are based on the analysis of structurally similar naphthalene carboxylate derivatives and serve as an illustrative guide. Actual experimental values may vary.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group and among the protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity of the different fragments of the molecule, for instance, showing a correlation between the methyl protons and the C-1 and C-2 carbons of the naphthalene ring, and between the methylene (B1212753) protons of the ethyl group and the carbonyl carbon of the ester.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of a molecule. For this compound, a NOESY spectrum could show through-space interactions between the methyl group protons and the H-8 proton of the naphthalene ring, confirming their spatial proximity.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Vibrational Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule excites vibrational modes. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, key vibrational bands would include:

C-H stretching vibrations from the aromatic and aliphatic groups.

A strong C=O stretching vibration from the ester carbonyl group, typically in the range of 1700-1730 cm⁻¹.

C-O stretching vibrations from the ester linkage.

C=C stretching vibrations from the naphthalene ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show characteristic bands for the aromatic ring and the ester group, which can help to confirm the assignments made from the FT-IR spectrum.

Interactive Data Table: Expected Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050-3150 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, FT-Raman |

| Ester C=O Stretch | 1700-1730 | FT-IR |

| Aromatic C=C Stretch | 1500-1600 | FT-IR, FT-Raman |

| Ester C-O Stretch | 1100-1300 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined.

For this compound (C₁₄H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally determined value. This provides a high degree of confidence in the compound's identity.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. The analysis of these fragments provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group (-COOCH₂CH₃) from the molecular ion.

Interactive Data Table: Predicted HRMS Data and Fragmentation

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₁₄H₁₄O₂ | 214.0994 | Molecular Ion |

| [M-C₂H₅O]⁺ | C₁₂H₉O | 169.0653 | Loss of ethoxy radical |

| [M-COOC₂H₅]⁺ | C₁₁H₉ | 141.0704 | Loss of ethyl carboxylate radical |

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π-π* transitions within the naphthalene ring system. The position and intensity of the absorption bands can be influenced by the substituents on the ring.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must have a rigid, conjugated π-system, which is present in the naphthalene core. The fluorescence spectrum, which shows the intensity of emitted light as a function of wavelength, is typically a mirror image of the absorption spectrum. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Based on data for 1-methylnaphthalene (B46632), an excitation peak around 281 nm and an emission peak around 339 nm could be anticipated.

Chromatographic Separations Coupled with Advanced Detectors (e.g., LC-MS/MS, GCxGC-MS) for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of a compound and for identifying and quantifying any impurities.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds. An LC-MS/MS method could be developed to separate this compound from any starting materials, byproducts, or degradation products. The mass spectrometer can then be used to identify these components based on their mass-to-charge ratios and fragmentation patterns.

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): For volatile impurities, GCxGC-MS offers exceptional separation power. By using two different gas chromatography columns with different separation mechanisms, a two-dimensional separation is achieved, which can resolve complex mixtures that are not separable by conventional one-dimensional GC. This would be a powerful tool for a detailed impurity profile of a synthetic batch of this compound.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives exist)

While this compound itself is not chiral, the introduction of a chiral center, for example, by derivatization of the carboxylic acid with a chiral alcohol, would result in a pair of diastereomers. Chiroptical spectroscopy, specifically Circular Dichroism (CD), could then be used to study these chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a chiral molecule and can be used to determine the enantiomeric excess of a sample. While no specific chiral derivatives of this compound are reported, this technique would be invaluable for the characterization of any such synthesized compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Optimized Molecular Geometries and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and its corresponding energy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the ground-state properties of molecules. For a molecule like Ethyl 1-methylnaphthalene-2-carboxylate, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the optimized geometry.

Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for 1-Methylnaphthalene (B46632) (Illustrative for Naphthalene (B1677914) Core) Data derived from studies on analogous compounds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) |

|---|---|---|

| Naphthalene Ring C-H Stretch | ~3060 | ~3055 |

| Methyl C-H Asymmetric Stretch | ~2975 | ~2970 |

| Carbonyl C=O Stretch (Ester) | ~1720 | (Not applicable) |

| Aromatic C=C Stretch | ~1590 | ~1595 |

| Naphthalene Ring Breathing | ~780 | ~785 |

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer higher levels of theory and can provide more accurate interaction energies and electronic properties, though at a greater computational expense. researchgate.net These methods are valuable for benchmarking DFT results and for studying systems where electron correlation is particularly important. For instance, ab initio calculations have been used to refine the geometries of naphthalene metabolites and to study the interaction energies between naphthalene dimers. researchgate.netnih.gov

Semi-empirical methods, while less accurate, are much faster and can be applied to larger systems or longer timescale simulations. They would be useful for preliminary conformational searches of the flexible ethyl group in this compound before refining the results with more accurate DFT or ab initio calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO would likely have significant contributions from the electron-withdrawing ethyl carboxylate group. This distribution makes the aromatic ring the likely site for electrophilic attack and the carbonyl carbon a potential site for nucleophilic attack.

Computational studies on 1-methylnaphthalene have calculated its HOMO-LUMO energy gap. researchgate.net The introduction of the ethyl carboxylate group at the 2-position would be expected to lower the energy of both the HOMO and LUMO, with a potentially more pronounced effect on the LUMO, leading to a modified HOMO-LUMO gap compared to the parent methylnaphthalene.

Table 2: Calculated Frontier Molecular Orbital Energies for 1-Methylnaphthalene (Illustrative Example) Data from analogous compound studies to illustrate typical values.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap | 5.10 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure. DFT calculations can accurately predict infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

For this compound, theoretical calculations of vibrational frequencies would help in assigning the peaks observed in experimental IR and Raman spectra. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental values to confirm the molecular structure. Theoretical UV-Visible spectra can also be simulated using Time-Dependent DFT (TD-DFT), providing insight into the electronic transitions responsible for the molecule's absorption of light. materialsciencejournal.org

Computational Studies of Reaction Mechanisms and Transition State Structures

Theoretical chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition state structures, and calculate activation energies.

For this compound, computational studies could elucidate the mechanisms of reactions such as ester hydrolysis, electrophilic aromatic substitution, or oxidation. For example, studies on the atmospheric oxidation of 2-methylnaphthalene (B46627) have used quantum chemistry to investigate the initial addition of OH radicals and the subsequent reaction fates. researchgate.net Similarly, DFT calculations have been employed to understand the stereoselectivity in rhodium-catalyzed reactions involving naphthalene-containing reactants, demonstrating the power of computation in predicting reaction outcomes. acs.orgacs.org Such studies involve locating the transition state structure for the rate-determining step and calculating the energy barrier, which determines the reaction rate.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to study the conformational flexibility of the ethyl ester group, which can rotate and adopt various orientations relative to the rigid naphthalene ring. Furthermore, simulations in different solvents (e.g., water, ethanol (B145695), hexane) would reveal how solvent molecules arrange around the solute and would quantify the solvation energy. This provides insight into the molecule's solubility and how the solvent might influence its reactivity or conformational preferences.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Behavior of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. For this compound, while specific, dedicated QSAR/QSPR models are not extensively documented in publicly available literature, the principles of these methods can be applied to predict its behavior based on its structural features. This is achieved by leveraging models developed for structurally analogous compounds, such as substituted naphthalenes and other polycyclic aromatic hydrocarbons (PAHs).

The fundamental premise of QSAR/QSPR is that the structure of a molecule, defined by various molecular descriptors, dictates its activity and properties. These descriptors can be categorized into several types:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify aspects of the electron distribution in the molecule.

Physicochemical descriptors: These include properties like hydrophobicity (log P) and molar refractivity.

By developing a regression model that links these descriptors to a known activity or property for a series of compounds, the behavior of a new compound like this compound can be predicted.

Detailed Research Findings

Research into the QSAR and QSPR of naphthalene derivatives and PAHs has provided valuable insights that can be extrapolated to this compound.

Modeling of Ecotoxicity: QSAR models have been effectively used to predict the ecotoxicity of substituted naphthalenes. For instance, a study on the acute toxicity of 16 substituted naphthalene compounds to Photobacterium phosphoreum developed a robust QSAR model. nih.gov The model indicated that quantum chemical parameters were crucial in explaining the toxic mechanisms, suggesting that the toxicity is a complex process involving both physical partitioning and biochemical reactions. nih.gov For this compound, this implies that descriptors related to its electronic structure would be vital in predicting its potential environmental impact.

Prediction of Physicochemical Properties: QSPR studies have been successful in estimating key physicochemical properties for methylated naphthalenes, which are structurally related to this compound. A study utilizing chromatographic methods found that properties such as aqueous solubility (Sw,L), octanol/water partition coefficients (Kow), and liquid vapor pressure (Pv,L) could be accurately estimated. nih.gov The general trend observed was that an increase in the number of methyl groups led to decreased solubility and vapor pressure, and an increased octanol/water partition coefficient. nih.gov These findings suggest that the ethyl and carboxylate groups on the naphthalene scaffold of the target compound will significantly influence its environmental fate and transport.

The table below presents hypothetical, yet scientifically plausible, predicted physicochemical properties for this compound, derived from general QSPR models for related compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | ~4.5 | Indicates a high potential for bioaccumulation in fatty tissues. |

| Aqueous Solubility | Low | Suggests limited mobility in aqueous environments and a tendency to adsorb to sediment. |

| Boiling Point | High | Indicates low volatility under standard conditions. |

Modeling of Biological Activities: QSAR studies on naphthalene derivatives have also explored various biological activities. For example, a series of N-aryl-1-hydroxynaphthalene-2-carboxanilides, which share a similar naphthalene carboxylic acid-derived core, were investigated for their antistaphylococcal and antimycobacterial activities. mdpi.com This research highlights the potential for the naphthalene scaffold to be a basis for biologically active compounds. For this compound, QSAR models could be hypothetically developed to screen for a range of biological endpoints, from therapeutic potential to toxicity.

The following interactive table illustrates a hypothetical QSAR prediction for the ecotoxicity of this compound, based on a model for substituted naphthalenes. The toxicity is represented as the negative logarithm of the median effective concentration (-log EC50).

| Molecular Descriptor | Descriptor Value (Hypothetical) | Contribution to Predicted Toxicity |

|---|---|---|

| Partial Charge on Hydrogen (qH+) | 0.15 | Positive correlation; higher values may increase toxicity. |

| Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | -0.8 eV | Negative correlation; lower values may indicate higher reactivity and toxicity. |

| Polarizability (α) | 30 ų | Positive correlation; increased polarizability can enhance interactions with biological targets. |

| Predicted -log EC50 | ~4.2 |

Exploration of Advanced Chemical Applications and Functional Derivatives

Ethyl 1-methylnaphthalene-2-carboxylate as a Versatile Synthetic Building Block

The reactivity of the ester and methyl groups, combined with the aromatic naphthalene (B1677914) scaffold, makes this compound a valuable precursor in various synthetic transformations. Its utility extends from the creation of fused heterocyclic compounds to the assembly of complex aromatic structures.

Precursor for Naphthalene-Fused Heterocyclic Compounds

The strategic positioning of the functional groups in this compound allows for its use in cyclization reactions to form naphthalene-fused heterocyclic compounds. These structures are of significant interest due to their presence in numerous biologically active molecules and functional materials. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo reactions with various binucleophiles to construct fused ring systems.

One potential pathway involves the conversion of the ester to an amide, followed by intramolecular cyclization. Another approach could utilize the methyl group, which can be functionalized to participate in ring-closing reactions. While specific examples directly employing this compound are not extensively documented in publicly available literature, the principles of heterocyclic synthesis suggest its high potential. For example, analogous naphthalene carboxylic acid derivatives are known to be precursors for quinoline (B57606) and thiophene (B33073) fused systems. The synthesis of benzo[g]quinoline derivatives, for instance, often involves the condensation of substituted naphthalenes. semanticscholar.orgnih.gov Similarly, the synthesis of naphtho[2,1-b]thiophene (B14763065) derivatives can be achieved from naphthalene precursors.

Table 1: Potential Naphthalene-Fused Heterocyclic Scaffolds from this compound

| Heterocyclic System | Potential Synthetic Strategy |

| Naphtho[2,1-f]quinoline | Conversion to an amide followed by intramolecular cyclization. |

| Naphtho[2,1-b]thiophene | Functionalization of the methyl group and reaction with a sulfur source. |

| Naphtho[2,1-d]oxazole | Reaction of the corresponding carboxylic acid with an amino phenol (B47542) derivative. |

This table is illustrative of potential applications based on established synthetic methodologies for related naphthalene compounds.

Intermediate in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds with significant interest in materials science and electronics. This compound can serve as a foundational unit for the construction of larger, more complex PAHs. The naphthalene core provides a ready-made two-ring system that can be extended through various coupling and annulation reactions.

The ester and methyl groups can be chemically modified to introduce reactive sites for further aromatic ring fusion. For example, the methyl group could be a handle for a Wittig-type reaction to introduce a new ring, or the ester group could be used in a Friedel-Crafts acylation followed by cyclization. While direct polymerization of this specific molecule is not reported, the decarboxylative polymerization of naphthalenedicarboxylic acids at surfaces to form poly-naphthalenes demonstrates the utility of carboxylate groups in building larger aromatic systems. acs.org

Reactions for Generating Libraries of Chemically Diverse Analogs

The functional groups on this compound are amenable to a variety of chemical transformations, making it an ideal substrate for the generation of chemical libraries. These libraries of related but structurally diverse compounds are crucial for drug discovery and materials development.

The ester group can be readily converted to a wide range of other functional groups, including amides, hydrazides, and other esters, by reacting with different amines, hydrazines, or alcohols. The aromatic rings of the naphthalene core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce further diversity. wikipedia.org The methyl group can also be a site for functionalization. This multi-faceted reactivity allows for the systematic modification of the molecule at several positions, leading to a large number of distinct analogs from a single starting material.

Applications in Material Science and Advanced Functional Materials

The inherent properties of the naphthalene unit, such as its planarity and aromaticity, make it an attractive component for advanced functional materials. This compound, as a modifiable naphthalene derivative, holds promise for incorporation into polymers and organic electronic devices.

Integration into Polymer Architectures for Specific Mechanical or Thermal Properties

Naphthalene-containing polymers are known for their enhanced thermal stability and mechanical strength. The dicarboxylic acid derivatives of naphthalene are key monomers in the production of high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). google.com this compound, after conversion to a dicarboxylic acid or other difunctional monomer, could be integrated into polymer backbones through polycondensation reactions.

The rigid naphthalene unit would be expected to increase the glass transition temperature and improve the thermal stability of the resulting polymer. The specific substitution pattern of the starting material could also influence the polymer's morphology and, consequently, its mechanical properties. Enzymatic polycondensation of dicarboxylic esters is also a known method for creating polyesters, suggesting a potential route for this compound. researchgate.net

Table 2: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Expected Influence | Rationale |

| Thermal Stability | Increase | The rigid aromatic naphthalene core enhances thermal resistance. |

| Mechanical Strength | Increase | The rigid structure can lead to stronger intermolecular interactions. |

| Gas Barrier Properties | Improvement | The planar naphthalene units can lead to more ordered packing, reducing permeability. |

This table outlines expected trends based on the known effects of incorporating naphthalene moieties into polymer structures.

Components in Organic Electronic Devices or Optoelectronic Materials

Naphthalene derivatives are widely investigated for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.com The extended π-system of the naphthalene core facilitates charge transport, a crucial property for semiconductor materials. Naphthalene-based semiconductors are utilized in various electronic devices. rsc.orgresearchgate.netgoogle.com

This compound could be a precursor for the synthesis of larger, more conjugated molecules suitable for use as organic semiconductors. The functional groups allow for the attachment of other aromatic or electron-donating/withdrawing groups to tune the electronic properties, such as the HOMO/LUMO energy levels. While this specific molecule's direct application is not yet established, the broader class of naphthalene-based materials is at the forefront of organic electronics research.

Use in Ligand Design for Coordination Chemistry

A comprehensive review of scientific databases and chemical literature yields no specific examples or detailed studies where this compound has been utilized as a primary ligand in the design of coordination complexes. The ester functionality contains potential donor oxygen atoms, and the naphthalene ring system offers a platform for structural variation. However, research detailing its synthesis for the express purpose of creating metal complexes, characterization of such complexes, or exploration of their properties is not presently documented.

Catalytic and Photocatalytic Properties of this compound and its Complexes

Similarly, the catalytic and photocatalytic applications of this specific compound remain unexplored in published research.

Exploration of its Role as a Catalyst or Co-catalyst in Organic Reactions

There are no documented instances of this compound being employed as a catalyst or a co-catalyst in organic reactions. The chemical structure does not possess obvious catalytic functionalities that would place it in a common class of organocatalysts. Furthermore, no studies have been found that modify this compound to impart catalytic activity or use it as a precursor for a catalytically active species.

Investigations into Photocatalytic Activity for Sustainable Chemical Transformations

Investigations into the photocatalytic properties of this compound, either in its pure form or as part of a larger complex, have not been reported. While naphthalene derivatives can exhibit photophysical properties, the specific application of this ester in photocatalytic reactions for sustainable chemical transformations is not a subject of current research literature.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation processes, including photochemical transformation and hydrolysis, play a significant role in the initial breakdown of Ethyl 1-methylnaphthalene-2-carboxylate in the environment.

Solar ultraviolet (UV) radiation is a critical factor in the transformation of aromatic compounds in the environment. scirp.org Photochemical reactions can lead to the oxidation of the naphthalene (B1677914) core. For instance, studies on 1-methylnaphthalene (B46632) under UV irradiation have shown the formation of various photo-oxidation products, including 1-naphthaldehyde, 1-naphthoic acid, and 1-naphthalenemethanol. scirp.org It is anticipated that this compound would undergo similar transformations. The presence of atmospheric oxygen can lead to the formation of ring-opened products like phthalic anhydride. scirp.org The rate and extent of these photochemical reactions are influenced by environmental factors such as the presence of reactive oxygen species (ROS) like hydroxyl radicals (·OH) and singlet oxygen (¹O₂), which can accelerate the degradation process. nih.gov

Research on polychlorinated naphthalenes has demonstrated that photochemical degradation on surfaces like silica (B1680970) gel, simulating atmospheric particles, involves reactions such as hydroxylation, oxidation, and ring opening. nih.gov Therefore, it is plausible that this compound adsorbed on particulate matter would be susceptible to similar photochemical degradation pathways.

In aquatic environments, the ester functional group of this compound introduces the potential for hydrolysis. Studies on the hydrolysis of naphthalene dicarboxylic acid anhydrides show that the stability of such compounds is pH-dependent. rsc.orgrsc.orgresearchgate.net Similarly, the ester linkage in this compound is susceptible to hydrolysis, which would yield ethanol (B145695) and 1-methylnaphthalene-2-carboxylic acid. This reaction can be catalyzed by acids or bases present in the aquatic environment.

Oxidation in aquatic systems, often mediated by photochemically produced reactive species, would further contribute to the degradation of the naphthalene ring system. The low water solubility of naphthalene and its derivatives means that a significant portion of these compounds will adsorb to organic matter in soil and sediment, where they persist for longer periods. tpsgc-pwgsc.gc.ca

Biotic Degradation Mechanisms and Microbial Metabolism Studies

Microbial degradation is a key process for the removal of PAHs and their derivatives from the environment. frontiersin.orgnih.gov Numerous microorganisms have been identified that can utilize naphthalene and substituted naphthalenes as a source of carbon and energy. nih.govfrontiersin.org

The initial step in the microbial degradation of this compound is likely the hydrolysis of the ester bond by esterase enzymes, releasing ethanol and 1-methylnaphthalene-2-carboxylic acid. Following this, the degradation of the resulting naphthoic acid would proceed through pathways established for other naphthalene derivatives.

The aerobic microbial degradation of naphthalene and methylnaphthalenes is typically initiated by a multi-component enzyme system called naphthalene dioxygenase (NDO). nih.gov This enzyme catalyzes the dihydroxylation of the aromatic ring to form a cis-dihydrodiol. nih.gov Various bacterial genera, including Pseudomonas, Sphingomonas, Bacillus, and Rhodococcus, are known to possess the enzymatic machinery for naphthalene degradation. frontiersin.orgacs.orgmdpi.com For instance, Pseudomonas putida has been extensively studied for its ability to degrade naphthalene and methylnaphthalenes. nih.govfrontiersin.org

Under anaerobic conditions, the initial activation of the stable aromatic ring is more challenging. For naphthalene and 2-methylnaphthalene (B46627), carboxylation has been identified as a key initial reaction in anaerobic metabolism by sulfidogenic consortia. nih.gov This reaction is catalyzed by a naphthalene carboxylase. asm.org

Table 1: Microbial Genera Involved in the Degradation of Naphthalene and its Derivatives

| Microbial Genus | Key Enzymes/Pathways | References |

| Pseudomonas | Naphthalene dioxygenase, Salicylate pathway | nih.gov, acs.org, frontiersin.org, mdpi.com |

| Sphingomonas | Ring-hydroxylating dioxygenases | acs.org |

| Bacillus | Naphthalene 2,3-dioxygenase | nih.gov, nih.gov |

| Rhodococcus | Phthalate and Cinnamic acid pathways | mdpi.com |

| Stenotrophomonas | Metabolism of naphthoic acids | nih.gov |

| Thermoanaerobacteraceae | Anaerobic degradation of 1-methylnaphthalene | nih.gov |

The microbial degradation of 1-methylnaphthalene can proceed via two primary routes. The first involves the oxidation of the methyl group to form 1-naphthoic acid, which is considered a detoxification pathway in some organisms like Pseudomonas putida CSV86. nih.gov The second, and more common, pathway involves the dihydroxylation of the unsubstituted aromatic ring by naphthalene dioxygenase, leading to the formation of methylsalicylate and methylcatechol, which are then funneled into central metabolic pathways. nih.gov

Given the structure of this compound, after the initial ester hydrolysis to 1-methylnaphthalene-2-carboxylic acid, the subsequent degradation would likely follow a pathway analogous to the ring-hydroxylation route. The presence of the carboxyl group would influence the subsequent enzymatic steps. The degradation of naphthoic acids has been observed in organisms like Stenotrophomonas maltophilia, which hydroxylates the aromatic ring to form 1,2-dihydroxy-8-carboxynaphthalene. frontiersin.org

Key intermediates in the aerobic degradation of the naphthalene ring generally include:

cis-Naphthalene dihydrodiol

1,2-Dihydroxynaphthalene

Salicylaldehyde

Salicylate

Catechol

These intermediates are then subject to ring cleavage by dioxygenases, leading to compounds that can enter the tricarboxylic acid (TCA) cycle. nih.govmdpi.com In some bacteria, alternative pathways involving intermediates like phthalic acid have also been identified. mdpi.comnih.gov

Under anaerobic conditions, the degradation of 1-methylnaphthalene by an iron-reducing enrichment culture has been shown to produce 1-naphthoic acid as a metabolite. nih.gov The anaerobic degradation of naphthalene itself is initiated by carboxylation to 2-naphthoic acid. nih.gov

Table 2: Potential Degradation Intermediates of this compound

| Compound | Potential Formation Pathway |

| 1-Methylnaphthalene-2-carboxylic acid | Hydrolysis of the ethyl ester |

| Ethanol | Hydrolysis of the ethyl ester |

| Dihydroxylated methyl-naphthoic acid derivatives | Ring dihydroxylation by dioxygenases |

| Methyl-salicylate derivatives | Ring cleavage and subsequent metabolism |

| Phthalate derivatives | Alternative ring cleavage pathway |

Environmental Fate Modeling and Persistence Assessment in Various Compartments

Polycyclic aromatic hydrocarbons and their derivatives are generally characterized by their hydrophobicity, low water solubility, and tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.caijaar.orgnih.gov These properties contribute to their environmental persistence. nih.govresearchgate.net this compound, with its larger molecular structure compared to naphthalene, is expected to have lower volatility and water solubility, and a higher affinity for soil and sediment.

Once in the environment, the compound will partition between different environmental compartments. In the atmosphere, it can be transported over long distances adsorbed to particulate matter and undergo photochemical degradation. nih.govresearchgate.net In soil and aquatic environments, it will primarily be found in the sediment and soil organic matter, where it can persist for extended periods. tpsgc-pwgsc.gc.canih.gov The rate of degradation will be influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities. frontiersin.org

The bioaccumulation of PAHs in organisms is a significant concern. nih.gov Due to their lipophilic nature, compounds like this compound can accumulate in the fatty tissues of aquatic and terrestrial organisms, potentially leading to biomagnification in the food chain. nih.gov

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of ethyl 1-methylnaphthalene-2-carboxylate and its analogues is an area ripe for the integration of flow chemistry and automated synthesis platforms. Traditional batch production methods can be limited by issues such as scalability, heat and mass transfer limitations, and reaction control. Flow chemistry, where reactants are continuously pumped through a network of tubes and reactors, offers precise control over reaction parameters like temperature, pressure, and residence time. This enhanced control can lead to higher yields, improved purity, and safer reaction conditions, particularly for exothermic or hazardous reactions.

Automated synthesis systems, coupled with flow reactors, can further accelerate the exploration of the chemical space around the this compound scaffold. These systems enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives by systematically varying reactants and catalysts. This approach is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and materials science.

Table 1: Comparison of Batch vs. Flow Chemistry for Naphthalene (B1677914) Derivative Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often complex and non-linear | Simpler, by running the system for longer |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes at any given time |

| Process Control | Less precise control over parameters | Precise and immediate control over temperature, pressure, etc. |

| Reproducibility | Can be variable between batches | High reproducibility |

Development of Novel Synthetic Reagents Utilizing this compound Scaffolds

The naphthalene core is a privileged scaffold in medicinal and materials chemistry due to its rigid, planar structure and rich electronic properties. nih.gov this compound serves as a versatile building block for the creation of novel synthetic reagents and complex molecular architectures. The ester and methyl functionalities, along with the aromatic rings, provide multiple reaction sites for further elaboration.

Future research will likely focus on leveraging this scaffold to develop:

Chiral Ligands: Modification of the naphthalene core can lead to the synthesis of novel chiral ligands for asymmetric catalysis, a cornerstone of modern organic synthesis.

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. nih.gov The this compound scaffold can be functionalized to create sensitive and selective fluorescent probes for detecting ions, molecules, and biological macromolecules. nih.gov

Bioactive Molecules: The naphthalene moiety is present in numerous biologically active compounds, including anti-inflammatory agents like Naproxen (B1676952) and Nabumetone. ekb.eg The scaffold of this compound is a valuable starting point for the design and synthesis of new therapeutic agents. ekb.egresearchgate.netresearchgate.netnih.govmdpi.com Researchers are actively exploring new naphthalene derivatives for antimicrobial, anticancer, and antidiabetic applications. mdpi.comnih.gov

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

Optimizing the synthesis of this compound requires a detailed understanding of the reaction kinetics, the formation of intermediates, and the influence of various parameters. Advanced spectroscopic techniques applied in situ (within the reaction vessel in real-time) provide a powerful means to achieve this, overcoming the limitations of traditional offline analysis which can be perturbed by sampling. spectroscopyonline.com

Process Analytical Technology (PAT) tools such as Mid-Infrared (MIR) and Near-Infrared (NIR) spectroscopy are particularly well-suited for monitoring esterification reactions. nih.govscispace.comnih.govrsc.org By inserting an immersion probe directly into the reactor, chemists can continuously collect spectra that provide real-time data on the concentration of reactants, products, and intermediates. nih.govnih.gov

Table 2: In Situ Spectroscopic Techniques for Monitoring Esterification

| Technique | Information Provided | Advantages |

|---|---|---|

| Mid-Infrared (MIR) Spectroscopy | Functional group analysis, concentration of specific species. nih.govnih.gov | Highly specific "fingerprint" region, good for complex mixtures. nih.gov |

| Near-Infrared (NIR) Spectroscopy | Overtone and combination bands, concentration profiles. scispace.comrsc.org | Non-destructive, can use fiber optics for remote sensing. rsc.org |

| Raman Spectroscopy | Molecular vibrations, complementary to IR. | Excellent for aqueous systems, less interference from water. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information, reaction kinetics. | Provides unambiguous structural data. |

These methods allow for the precise determination of reaction endpoints, the identification of optimal reaction conditions, and the rapid detection of process deviations, leading to more efficient and robust synthetic protocols. spectroscopyonline.comrsc.org

Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The convergence of computational chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These tools can be applied to the study of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and its derivatives to accelerate discovery and design. mit.edunih.govacs.org

Predicting Reactivity: Machine learning models, trained on large datasets of known reactions, can predict the reactivity of different sites on the this compound molecule. This allows chemists to anticipate the outcomes of unknown reactions and to select the most promising synthetic routes without exhaustive experimentation. Algorithms can help in constructing detailed reaction mechanisms for complex chemical systems. mit.edu

Designing Novel Derivatives: AI-driven platforms can generate novel molecular structures based on the this compound scaffold. biopharmatrend.com By defining desired properties (e.g., binding affinity to a biological target, specific electronic properties), these algorithms can explore vast virtual chemical libraries to identify promising candidate molecules. biopharmatrend.comijpsjournal.com This in silico design process significantly reduces the time and cost associated with the discovery of new drugs and materials. nih.govijpsjournal.com For example, combining AI with SERS (Surface-Enhanced Raman Scattering) detection has shown high accuracy in identifying PAHs. rsc.org

The integration of these computational approaches will enable researchers to more effectively navigate the complex chemical landscape of naphthalene derivatives, leading to the rational design of molecules with tailored functions and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products